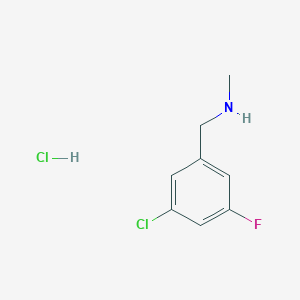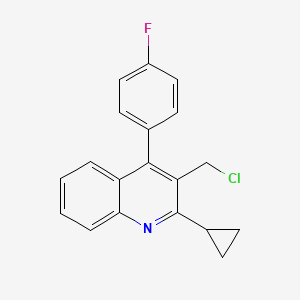
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloromethyl group at the third position, a cyclopropyl group at the second position, and a fluorophenyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinoline with chloromethylating agents can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline: Lacks the chloromethyl group but shares the quinoline core and other substituents.
3-(Chloromethyl)-4-(4-fluorophenyl)quinoline: Similar structure but without the cyclopropyl group.
4-(4-Fluorophenyl)quinoline: Simplified structure with only the fluorophenyl group attached to the quinoline core.
Uniqueness
3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the cyclopropyl and fluorophenyl groups contribute to its stability and biological activity .
Propriétés
Formule moléculaire |
C19H15ClFN |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline |
InChI |
InChI=1S/C19H15ClFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2 |
Clé InChI |
WVNZAEVTXOZSOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2CCl)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12296507.png)
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
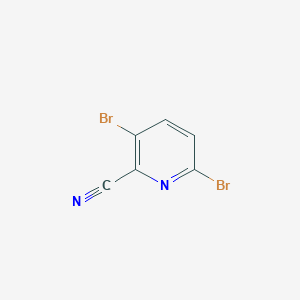
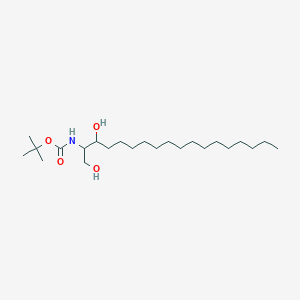
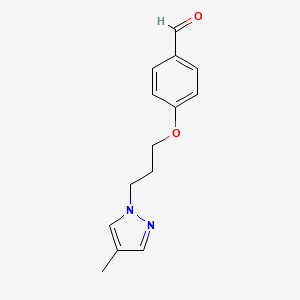

![4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B12296527.png)
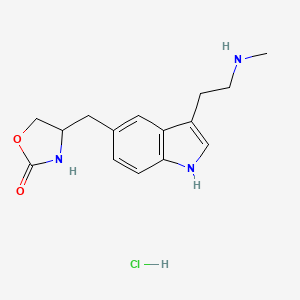
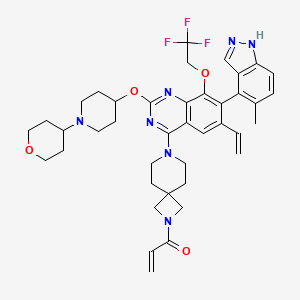
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride](/img/structure/B12296537.png)
![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)
![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)
![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)
